![molecular formula C22H21N5O B4672039 N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4672039.png)
N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as QL47 and is a small molecule inhibitor of the protein kinase CK2.
Mechanism of Action
QL47 inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a protein kinase that is involved in various cellular processes such as cell proliferation, DNA repair, and apoptosis. By inhibiting the activity of CK2, QL47 can disrupt these cellular processes, leading to the inhibition of cancer cell growth, the reduction of neuroinflammation, and the inhibition of viral replication.
Biochemical and Physiological Effects:
QL47 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, QL47 can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurons, QL47 can reduce neuroinflammation and improve cognitive function by inhibiting the activity of CK2. In viral-infected cells, QL47 can inhibit viral replication by targeting CK2, which is required for viral replication.
Advantages and Limitations for Lab Experiments
QL47 has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, QL47 also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
QL47 has significant potential for further research and development in various fields. Some of the future directions for QL47 include:
1. Optimization of QL47 to improve its pharmacokinetic properties and reduce its toxicity.
2. Investigation of the potential applications of QL47 in other diseases such as diabetes and cardiovascular diseases.
3. Investigation of the potential synergistic effects of QL47 with other drugs in cancer therapy.
4. Development of new analogs of QL47 with improved potency and selectivity.
5. Investigation of the mechanism of action of QL47 in different cell types to identify new targets for drug development.
Scientific Research Applications
QL47 has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, QL47 has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurodegenerative diseases, QL47 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In infectious diseases, QL47 has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-5-2-7-18-19(22(28)25-9-4-11-27-12-10-24-15-27)13-20(26-21(16)18)17-6-3-8-23-14-17/h2-3,5-8,10,12-15H,4,9,11H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEMBYYSDRSXGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCCN4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.